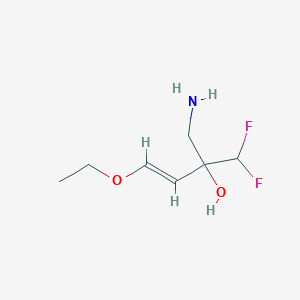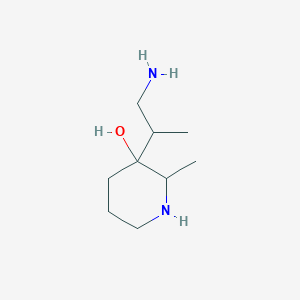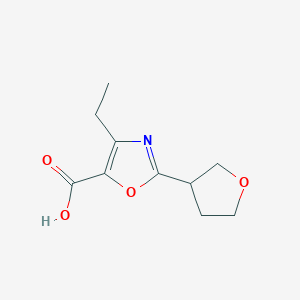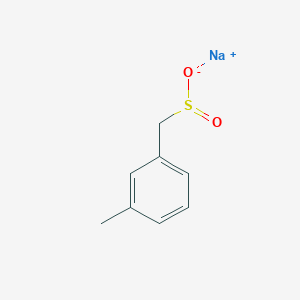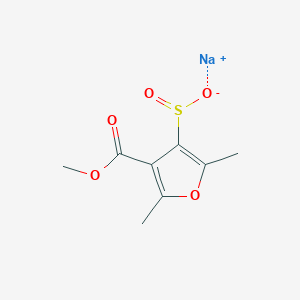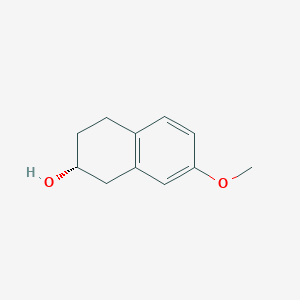
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H12F3NO2 It is characterized by the presence of a pyrrolidin-2-one ring substituted with a trifluoromethyl group and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with a suitable amine to form the corresponding amide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Aplicaciones Científicas De Investigación
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxy group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
®-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: Similar in structure but lacks the pyrrolidin-2-one ring.
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: Another stereoisomer with similar properties.
3,3,3-Trifluoro-2-hydroxypropanoic acid: Lacks the methyl group and pyrrolidin-2-one ring.
Uniqueness
3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one is unique due to the combination of the trifluoromethyl group, hydroxy group, and pyrrolidin-2-one ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H12F3NO2 |
|---|---|
Peso molecular |
211.18 g/mol |
Nombre IUPAC |
3-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H12F3NO2/c1-7(14,8(9,10)11)4-5-2-3-12-6(5)13/h5,14H,2-4H2,1H3,(H,12,13) |
Clave InChI |
ZBRDSVYSEAMELE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCNC1=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




